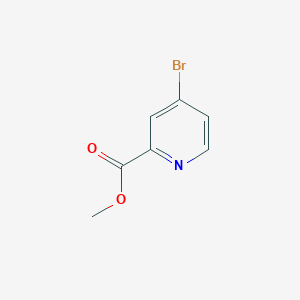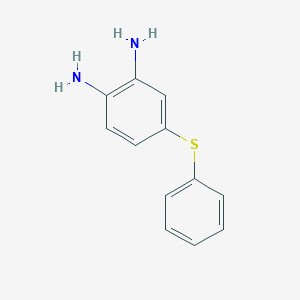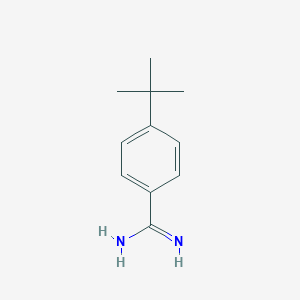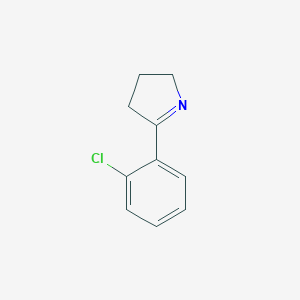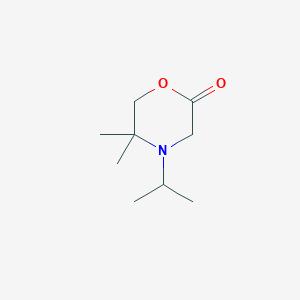
5,5-Dimethyl-4-propan-2-ylmorpholin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-Dimethyl-4-propan-2-ylmorpholin-2-one, also known as DMPM, is a heterocyclic organic compound that has gained attention in scientific research due to its unique chemical structure and potential applications.
Mécanisme D'action
The exact mechanism of action of 5,5-Dimethyl-4-propan-2-ylmorpholin-2-one is not fully understood, but it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters. It has been shown to increase the levels of gamma-aminobutyric acid (GABA) in the brain, which is an inhibitory neurotransmitter that can reduce the activity of neurons and prevent seizures.
Effets Biochimiques Et Physiologiques
5,5-Dimethyl-4-propan-2-ylmorpholin-2-one has been shown to have a variety of biochemical and physiological effects. It has been found to have anticonvulsant properties in animal models of epilepsy, and has also been shown to reduce inflammation and pain in animal models of arthritis. 5,5-Dimethyl-4-propan-2-ylmorpholin-2-one has also been studied for its potential use as a chiral auxiliary in asymmetric synthesis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5,5-Dimethyl-4-propan-2-ylmorpholin-2-one in lab experiments is its unique chemical structure, which allows for a variety of potential applications. It has been shown to have anticonvulsant, anti-inflammatory, and analgesic properties, making it a promising candidate for the development of new drugs. However, one limitation of using 5,5-Dimethyl-4-propan-2-ylmorpholin-2-one is its relatively complex synthesis process, which can make it difficult to produce in large quantities.
Orientations Futures
There are several potential future directions for the use of 5,5-Dimethyl-4-propan-2-ylmorpholin-2-one in scientific research. One area of interest is the development of new drugs that target the central nervous system, particularly for the treatment of epilepsy and other neurological disorders. 5,5-Dimethyl-4-propan-2-ylmorpholin-2-one may also have potential applications in the development of new chiral catalysts for asymmetric synthesis. Additionally, further research is needed to fully understand the mechanism of action of 5,5-Dimethyl-4-propan-2-ylmorpholin-2-one and its potential physiological effects.
Méthodes De Synthèse
5,5-Dimethyl-4-propan-2-ylmorpholin-2-one can be synthesized through a multistep process starting with the reaction between 2-amino-2-methyl-1-propanol and ethylene oxide. The resulting product is then reacted with cyclopentanone to form the intermediate 4-hydroxymethyl-2-methyl-2-cyclopenten-1-one. This intermediate is then reacted with morpholine in the presence of a catalyst to form 5,5-Dimethyl-4-propan-2-ylmorpholin-2-one.
Applications De Recherche Scientifique
5,5-Dimethyl-4-propan-2-ylmorpholin-2-one has been found to have potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to have anticonvulsant, anti-inflammatory, and analgesic properties. 5,5-Dimethyl-4-propan-2-ylmorpholin-2-one has also been studied for its potential use as a chiral auxiliary in asymmetric synthesis.
Propriétés
Numéro CAS |
136476-54-5 |
|---|---|
Nom du produit |
5,5-Dimethyl-4-propan-2-ylmorpholin-2-one |
Formule moléculaire |
C9H17NO2 |
Poids moléculaire |
171.24 g/mol |
Nom IUPAC |
5,5-dimethyl-4-propan-2-ylmorpholin-2-one |
InChI |
InChI=1S/C9H17NO2/c1-7(2)10-5-8(11)12-6-9(10,3)4/h7H,5-6H2,1-4H3 |
Clé InChI |
MQNFJSKLSPLXFL-UHFFFAOYSA-N |
SMILES |
CC(C)N1CC(=O)OCC1(C)C |
SMILES canonique |
CC(C)N1CC(=O)OCC1(C)C |
Synonymes |
2-Morpholinone,5,5-dimethyl-4-(1-methylethyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



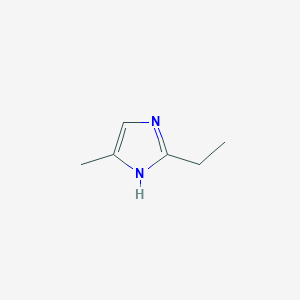
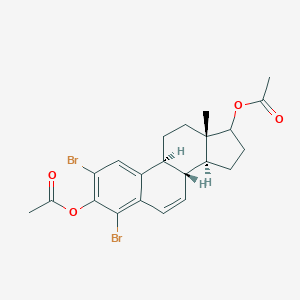
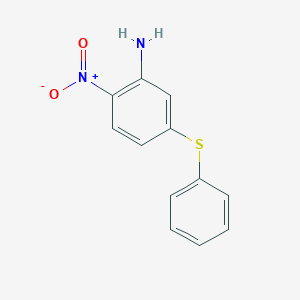
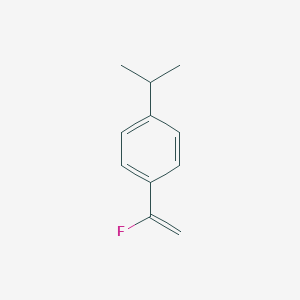


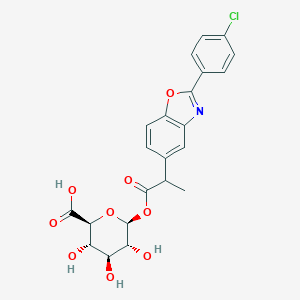
![Tert-butyl N-[(2Z)-penta-2,4-dienyl]carbamate](/img/structure/B144559.png)
